1-Methoxydodecane

Process safety Solvent selection Flammable material handling

1-Methoxydodecane (CAS 3482-63-1), also referred to as dodecyl methyl ether or methyl dodecyl ether, is a saturated, linear C12-alkyl methyl ether with molecular formula C13H28O and molecular weight 200.36 g/mol. It belongs to the class of long-chain alkyl ethers, structurally defined by a hydrophobic n-dodecyl tail and a terminal –OCH3 head group.

Molecular Formula C13H28O
Molecular Weight 200.36 g/mol
CAS No. 3482-63-1
Cat. No. B1606474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxydodecane
CAS3482-63-1
Molecular FormulaC13H28O
Molecular Weight200.36 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC
InChIInChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h3-13H2,1-2H3
InChIKeyJWCACDSKXWPOFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxydodecane (CAS 3482-63-1) Procurement Guide: Physicochemical Identity and Class Positioning


1-Methoxydodecane (CAS 3482-63-1), also referred to as dodecyl methyl ether or methyl dodecyl ether, is a saturated, linear C12-alkyl methyl ether with molecular formula C13H28O and molecular weight 200.36 g/mol [1]. It belongs to the class of long-chain alkyl ethers, structurally defined by a hydrophobic n-dodecyl tail and a terminal –OCH3 head group. Unlike the more extensively characterized polyoxyethylene (ethoxylate) or hydroxyl-terminated analogs, 1-methoxydodecane carries zero hydrogen bond donors (HBD count = 0) and only one hydrogen bond acceptor . This fundamental structural distinction imparts fundamentally different self-assembly, solubility, and chemical reactivity profiles compared to 1-dodecanol, dodecyl ethoxylates (C12Ex), or 1-bromododecane.

Why 1-Methoxydodecane Cannot Be Simply Replaced by 1-Dodecanol, 1-Bromododecane, or Dodecyl Ethoxylates in Research and Industrial Formulations


Generic substitution among C12-chain functionalized compounds is unreliable because the terminal functional group dominates intermolecular interaction, phase behavior, and reactivity. 1-Methoxydodecane is a non-hydrogen-bond-donating (HBD = 0) molecule , whereas 1-dodecanol (HBD = 1) forms extensive hydrogen-bond networks that elevate melting point (24–27°C vs. sub-ambient liquid for the methyl ether), increase water solubility, and promote different lyotropic liquid crystalline phases. 1-Bromododecane, in contrast, exhibits ~30% higher density (≈1.04 vs. 0.803 g/cm³), a significantly higher flash point requirement, and distinct alkylating reactivity. Dodecyl ethoxylates introduce polydisperse oligo(ethylene oxide) segments that dramatically shift hydrophilic–lipophilic balance (HLB), critical micelle concentration (CMC), and cloud point behavior. Direct head-to-head comparative data for 1-methoxydodecane itself are sparse in the open peer-reviewed literature; the differentiation evidence presented in Section 3 draws on available quantitative physicochemical measurements, homologous series trends, and class-level property differences to enable procurement decisions grounded in structure–property reasoning [1].

Quantitative Differentiation Evidence for 1-Methoxydodecane Against Closest Analogs


Flash Point Safety Margin: 1-Methoxydodecane vs. 1-Dodecanol and 1-Bromododecane

1-Methoxydodecane exhibits a measured flash point of 92.8°C, which provides a quantifiable safety advantage over both the alcohol analog 1-dodecanol (flash point ~127°C, closed cup for tridecanol isomer mixture) and 1-bromododecane (flash point ≈150°C, based on similar haloalkanes). While the absolute flash point is lower than both comparators, the difference of ~34–57°C relative to 1-dodecanol means 1-methoxydodecane may be classified differently under OSHA/GHS flammability categories, influencing storage, ventilation, and shipping cost calculations [1] . For processes where intentional flammability or faster evaporation is not required, the lower flash point represents a handling cost differential.

Process safety Solvent selection Flammable material handling

Volatility and Boiling Point Differentiation from Tridecanol Isomers

The boiling point of 1-methoxydodecane at atmospheric pressure is reported as 251.9°C (±3.0°C) . This places it approximately 20–30°C lower than linear tridecanol isomers (e.g., 1-tridecanol, boiling range ~274–280°C) that share the same molecular formula C13H28O but possess a terminal –OH group [1]. The reduced boiling point reflects the absence of intermolecular hydrogen bonding in the methyl ether, translating to lower energy input for distillative purification and reduced thermal stress on co-formulated heat-sensitive components.

Reaction solvent Distillation separation Thermal processing

Hydrogen Bond Donor Deficiency as a Determinant of Solubility and Phase Partitioning

1-Methoxydodecane possesses zero hydrogen bond donor (HBD) sites and only one hydrogen bond acceptor (HBA), compared to 1-dodecanol which has HBD = 1 and HBA = 1, and 1-bromododecane which has HBD = 0 and HBA = 0 . The absence of hydrogen bond donation fundamentally alters octanol–water partitioning: ethers typically exhibit log P values 0.4–0.7 units higher than analogous alcohols of equivalent chain length [1]. While an experimentally measured log P for 1-methoxydodecane was not located in peer-reviewed literature, the computed AlogP value for this compound is estimated at approximately 6.2, compared to ~5.6 for 1-dodecanol, indicating a ~4× greater preference for the organic phase.

Solvent extraction Drug delivery Membrane partitioning

Chemical Stability and Reactivity: Controlled Oxidation to Dodecanoic Acid vs. Alcohol Esterification

In a published method for C–Se to C–O bond transformation, 1-methoxydodecane was obtained in approximately 90% yield from the corresponding alkyl phenyl selenide precursor, whereas the analogous transformation for the ethoxy derivative (1-ethoxydodecane) was reported as giving only a trace yield under the same conditions . This demonstrates a significant leaving-group-dependent selectivity favoring the methyl ether over the ethyl ether in the oxidative cleavage pathway. Separately, 1-methoxydodecane is reported to undergo oxidation to dodecanoic acid, whereas 1-dodecanol can be directly esterified without prior oxidation [1].

Organic synthesis C–O bond formation Intermediate stability

Nonionic Surfactant Class Behavior: Methyl-Capped vs. Hydroxyl-Terminated Polyoxyethylene Dodecyl Ethers

A systematic study comparing the phase behavior of polyoxyethylene methyl dodecyl ethers (R12O(EO)qCH3) against their hydroxyl-terminated analogs (R12O(EO)pH) demonstrated that methyl capping of the terminal –OH group shifts the hexagonal-to-lamellar phase transition boundary to higher temperatures by approximately 5–15°C (depending on EO chain length) and narrows the stability window of the cubic phase [1]. Direct extrapolation to 1-methoxydodecane (q = 0, i.e., zero EO units) places it as the extreme endpoint of this series: it is predicted to exhibit no lyotropic liquid crystalline phase formation at all in binary water systems, in contrast to dodecyl ethoxylates (even short-chain variants) which form well-defined lamellar and hexagonal phases.

Lyotropic liquid crystals Surfactant phase behavior Formulation stability

Density and Specific Gravity Differentiation for Formulation Weight/Volume Calculations

The density of 1-methoxydodecane at 20°C is 0.803 g/cm³ . This is approximately 0.2 g/cm³ lower than 1-bromododecane (density ≈ 1.04 g/mL at 25°C) and approximately 0.03 g/cm³ lower than 1-dodecanol (density ≈ 0.831 g/cm³ at 20°C) [1]. While the absolute difference appears modest, it translates to a 3.5% weight difference per unit volume relative to 1-dodecanol and a ~29% difference relative to 1-bromododecane, which is significant for gravimetric dispensing in kilogram-scale synthesis.

Formulation metrology Weight-to-volume conversion Bulk procurement

Differentiated Application Scenarios Where 1-Methoxydodecane (CAS 3482-63-1) Shows Procurement-Relevant Advantages


Non-Hydrogen-Bonding Extraction Solvent for Hydrophobic Analyte Recovery

In liquid–liquid extraction workflows targeting highly lipophilic analytes (log P > 4), the absence of hydrogen bond donation (HBD = 0) in 1-methoxydodecane minimizes co-extraction of water and hydrogen-bonding matrix interferents, a problem known to reduce recovery efficiency when using 1-dodecanol (HBD = 1) as the organic phase [1]. The estimated ~4× higher octanol/water partition preference relative to 1-dodecanol (Section 3, Evidence Item 3) directly benefits analyte partitioning into the organic layer, potentially improving single-stage extraction yields.

Preparative Synthesis of C12 Methyl Ether Intermediates via C–Se to C–O Transformation

The oxidative transformation of alkyl phenyl selenides to the corresponding methyl ethers using m-chloroperbenzoic acid in methanol produces 1-methoxydodecane in approximately 90% yield, whereas the ethyl analog is formed only in trace amounts under identical conditions (Section 3, Evidence Item 4). This reaction-specific selectivity makes procurement of the methyl ether precursor highly economical for laboratories synthesizing long-chain methyl ether libraries; substituting the ethyl or higher alkyl analog would necessitate a fundamentally different, lower-yielding synthetic route.

Simplified Surfactant Formulations Where Lyotropic Phase Formation Must Be Avoided

Unlike dodecyl ethoxylates (C12Ex) which form lamellar, hexagonal, and cubic lyotropic liquid crystalline phases that can cause viscosity spikes and gelation during aqueous dilution, 1-methoxydodecane (q = 0 EO units) is expected to exhibit no liquid crystalline ordering in water (Section 3, Evidence Item 5). This property enables its use as a non-associating co-solvent or hydrotrope in industrial cleaning and agrochemical formulations where predictable Newtonian flow behavior across the full concentration range is a critical process requirement.

Low-Flash-Point Processing Where Thermal Removal or Combustion Is Desired

With a flash point of 92.8°C, 1-methoxydodecane occupies a GHS flammable liquid classification (Category 4) that is more permissive than the Category 3 classification that would apply to 1-dodecanol (~127°C) in some jurisdictions, simplifying permitting and storage requirements for small-quantity research use (Section 3, Evidence Item 1). Additionally, the 34°C lower flash point relative to 1-dodecanol means that in processes where the solvent is intentionally incinerated post-reaction, less auxiliary fuel is required to sustain combustion.

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